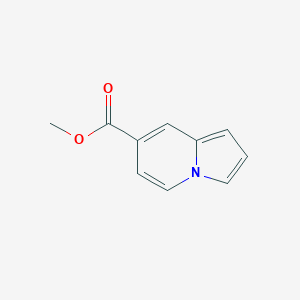

Methyl indolizine-7-carboxylate

Vue d'ensemble

Description

“Methyl indolizine-7-carboxylate” is a chemical compound with the molecular formula C10H9NO2 . It is a nitrogen-containing heterocycle and serves as a precursor for widespread indolizidine alkaloids .

Synthesis Analysis

The synthesis of indolizines, including “Methyl indolizine-7-carboxylate”, has been achieved through various methodologies. Classical methodologies such as Scholtz or Chichibabin reactions have been used, but newer strategies have also been developed . These include cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations .Molecular Structure Analysis

The molecular structure of “Methyl indolizine-7-carboxylate” contains a total of 23 bonds. There are 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aromatic), 1 Pyrrole, and 1 Pyridine .Chemical Reactions Analysis

Indolizine is a precursor for widespread indolizidine alkaloids . The synthesis of indolizines has been achieved through various methodologies, including radical-induced synthetic approaches . These approaches are advantageous due to their efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .Physical And Chemical Properties Analysis

“Methyl indolizine-7-carboxylate” has a density of 1.3±0.1 g/cm3, a boiling point of 331.7±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 57.4±3.0 kJ/mol and a flash point of 154.4±20.4 °C .Applications De Recherche Scientifique

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : Indole derivatives are significant in natural products and drugs. They play a main role in cell biology .

- Methods : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .

- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

-

Synthesis of Indolizine Derivatives

- Field : Organic & Biomolecular Chemistry

- Application : Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities. Some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications .

- Methods : Many approaches for their synthesis have been developed. Among them, radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .

- Results : This review systematically examines the current and latest synthetic strategies using radical species or radical intermediates for synthesizing indolizines and their derivatives .

-

Anti-Tuberculosis Screening

- Field : Medical Research

- Application : A series of synthetic 7-methoxy-indolizine derivatives were synthesised, characterised and evaluated for in vitro whole-cell anti-tuberculosis (TB) screening .

- Methods : The derivatives were evaluated against susceptible (H37Rv) and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB) using the resazurin microplate assay method .

- Results : The results of this study are not provided in the source .

-

π-Expanded Analogues of Indolizines

- Field : Organic & Biomolecular Chemistry

- Application : The synthesis of indolizines and their π-expanded analogues has seen recent advances. These compounds serve as precursors for widespread indolizidine alkaloids .

- Methods : New strategies have been developed for the synthesis of these compounds, including transition metal-catalyzed reactions and approaches based on oxidative coupling .

- Results : The literature discussed involves reactions based on either pyridine or pyrrole scaffolds, as well as selected methodologies leading to π-expanded indolizines .

-

Synthesis of Selected Alkaloids

- Field : Organic Chemistry

- Application : Indole derivatives are prevalent moieties present in selected alkaloids .

- Methods : Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .

- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

-

Enantioselective Synthesis

-

Fluorescent Molecules

- Field : Material Science

- Application : Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications .

- Methods : The synthesis of these fluorescent molecules often involves transition metal-catalyzed reactions and approaches based on oxidative coupling .

- Results : The development of these fluorescent molecules has led to new pathways for the synthesis of indolizines and their π-expanded analogues .

-

Potential Inhibitor of Vascular Endothelial Growth Factor (VEGF)

- Field : Medical Research

- Application : Synthetic derivatives of indolizine have been found to exhibit a variety of biological activities, including as a potential inhibitor of vascular endothelial growth factor (VEGF) .

- Methods : The specific methods of application or experimental procedures are not provided in the source .

- Results : The results of this study are not provided in the source .

-

Enantioselective Synthesis

Safety And Hazards

Orientations Futures

The future directions for “Methyl indolizine-7-carboxylate” and other indolizines involve further exploration of their synthesis and potential applications. Pd-catalysed C–H functionalisation of free carboxylic acids has drawn significant attention due to the predominance of carboxylic acid moieties in pharmaceuticals and agrochemicals . This could be a promising area for future research.

Propriétés

IUPAC Name |

methyl indolizine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10(12)8-4-6-11-5-2-3-9(11)7-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVQIGDNWKHPLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CN2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659443 | |

| Record name | Methyl indolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl indolizine-7-carboxylate | |

CAS RN |

887602-89-3 | |

| Record name | Methyl indolizine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

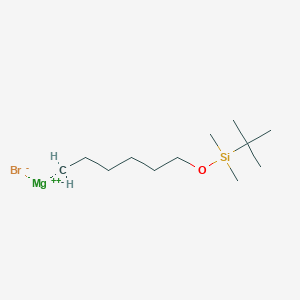

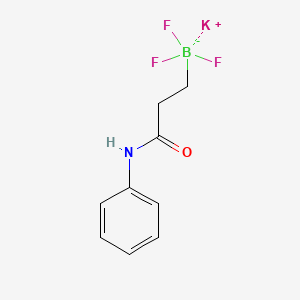

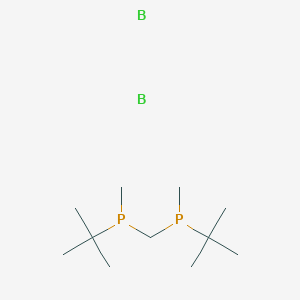

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Methyl-3-aza-bicyclo[4.1.0]heptane](/img/structure/B1387552.png)

![{[5-(2-thienyl)-1H-pyrazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1387557.png)

![({1-[(5-Methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B1387567.png)

![4-Chloro-5-iodo-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1387574.png)